

A Comparative Analysis of the Anticancer Activity of Dibenzodiazepinone Derivatives

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Compound of Interest

Compound Name: **5,10-dihydro-11H-dibenzo[b,e]
[1,4]diazepin-11-one**

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For Researchers, Scientists, and Drug Development Professionals

The dibenzodiazepinone scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated potent and varied antitumor activities across a range of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of selected dibenzodiazepinone and related dibenzodiazepine derivatives, supported by experimental data, to aid researchers in the field of oncology drug discovery.

Comparative Anticancer Activity of Dibenzodiazepinone Derivatives

The in vitro cytotoxic activity of various dibenzodiazepinone and dibenzodiazepine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|-----------------------------|----------------------------------|----------------------------|-----------|-----------|
| Compound 33 | H1975™ (EGFR L858R/T790M/C 797S) | Non-Small Cell Lung Cancer | 2.7 | [1] |
| H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | 5.2 | [1] | |
| HCC827 (EGFR del E746-A750) | Non-Small Cell Lung Cancer | 3.1 | [1] | |
| Osimertinib (Reference) | H1975™ (EGFR L858R/T790M/C 797S) | Non-Small Cell Lung Cancer | 6.5 | [1] |
| H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | 0.5 | [1] | |
| HCC827 (EGFR del E746-A750) | Non-Small Cell Lung Cancer | 0.4 | [1] | |
| Compound 10q | BCAP37 | Breast Cancer | 0.30 | [2] |
| SGC7901 | Gastric Cancer | 0.41 | [2] | |
| HepG2 | Liver Cancer | 0.52 | [2] | |
| HeLa | Cervical Cancer | 0.63 | [2] | |
| HL-60 | Acute Promyelocytic Leukemia | 0.35 | [2] | |
| Compound 10r | BCAP37 | Breast Cancer | 0.38 | [2] |
| SGC7901 | Gastric Cancer | 0.55 | [2] | |
| HepG2 | Liver Cancer | 0.68 | [2] | |
| HeLa | Cervical Cancer | 0.79 | [2] | |
| HL-60 | Acute Promyelocytic | 0.42 | [2] | |

Leukemia

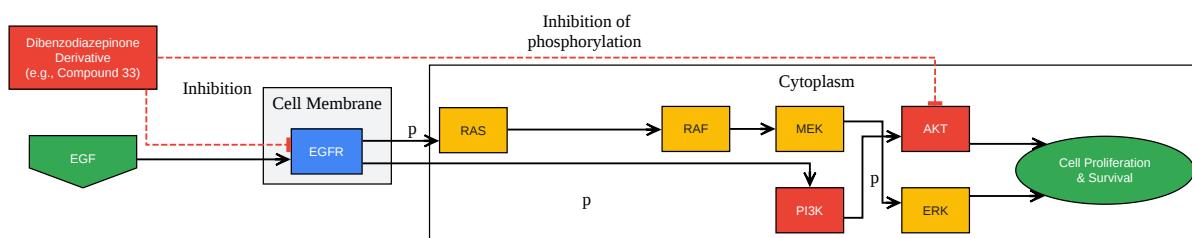
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|---------------------|-------------------------------|------------------------------------|------------------------------------|-----|
| Compound 10s | BCAP37 | Breast Cancer | 0.42 | [2] |
| SGC7901 | Gastric Cancer | 0.61 | [2] | |
| HepG2 | Liver Cancer | 0.75 | [2] | |
| HeLa | Cervical Cancer | 0.88 | [2] | |
| | Acute | | | |
| HL-60 | Promyelocytic | 0.48 | [2] | |
| | Leukemia | | | |
| 5-FU (Reference) | BCAP37 | Breast Cancer | 1.8 | [2] |
| SGC7901 | Gastric Cancer | 2.5 | [2] | |
| HepG2 | Liver Cancer | 3.1 | [2] | |
| HeLa | Cervical Cancer | 4.2 | [2] | |
| | Acute | | | |
| HL-60 | Promyelocytic | 1.5 | [2] | |
| | Leukemia | | | |
| T0 | HCT116 | Colorectal Cancer | Not specified, superior to 5-FU | [3] |
| HT-29 | Colorectal Cancer | Not specified, superior to 5-FU | [3] | |
| Bz-423 | Ramos (Burkitt's Lymphoma) | B-cell Lymphoma | Induces apoptosis | [4] |

Mechanisms of Anticancer Action

Dibenzodiazepinone derivatives exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of programmed cell death (apoptosis).

EGFR Signaling Pathway Inhibition

A significant number of dibenzodiazepinone derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).^[1] These compounds, such as Compound 33, act by suppressing the phosphorylation of EGFR and its downstream effector, AKT. This inhibition blocks the signal for cell proliferation and survival, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.^[1]

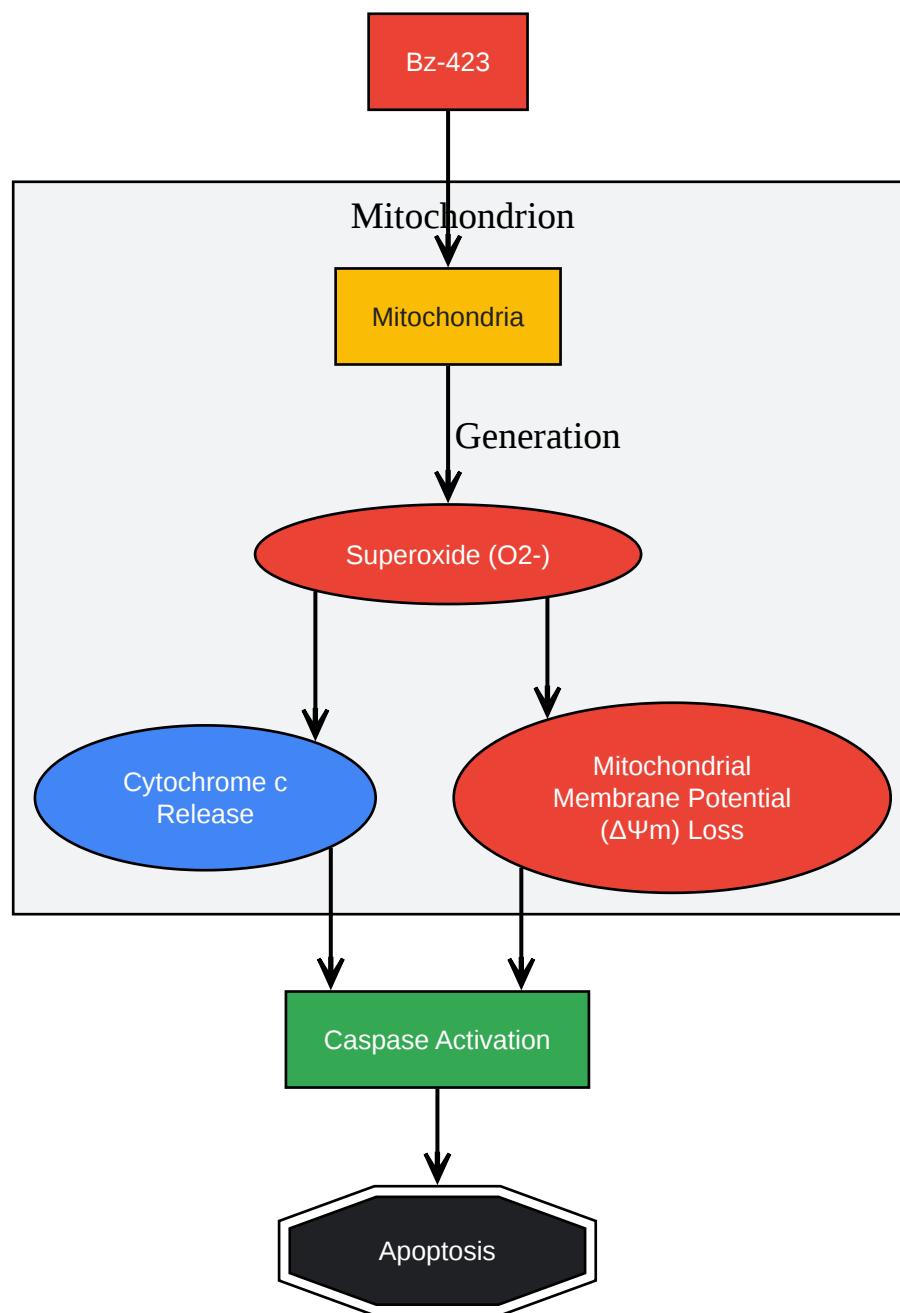
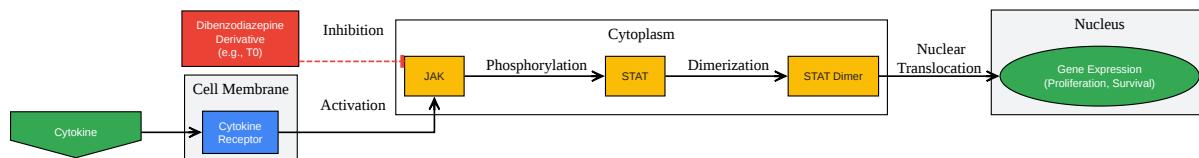


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EGFR Signaling Pathway Inhibition by Dibenzodiazepinone Derivatives.

JAK/STAT Signaling Pathway Inhibition

Certain 1,5-benzodiazepine derivatives, such as compound T0, have been shown to induce apoptosis in colorectal cancer cells by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.^[3] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and inflammation. Inhibition of JAK proteins by these derivatives leads to the downregulation of STAT signaling, resulting in decreased mitochondrial membrane potential, increased reactive oxygen species (ROS) production, and ultimately, mitochondria-mediated apoptosis.^[3]





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